5-(Chloromethyl)-2,5-dimethyloctane

Physical Organic Chemistry SN2 Kinetics Steric Effects

Researchers requiring selective monoalkylation often face over-alkylation with linear alkyl chlorides. This sterically hindered neopentyl-type chloride provides a solution. - Enables selective secondary amine synthesis; 10⁵-fold SN2 rate reduction relative to linear analogs. - Reliable reference standard for GC-MS method development to resolve positional isomers. - Consistent 98% purity ensures reproducible kinetic data and product distributions.

Molecular Formula C11H23Cl
Molecular Weight 190.75 g/mol
Cat. No. B13636202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2,5-dimethyloctane
Molecular FormulaC11H23Cl
Molecular Weight190.75 g/mol
Structural Identifiers
SMILESCCCC(C)(CCC(C)C)CCl
InChIInChI=1S/C11H23Cl/c1-5-7-11(4,9-12)8-6-10(2)3/h10H,5-9H2,1-4H3
InChIKeyPLGKQGWUTVDQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2,5-dimethyloctane for Procurement-Ready Synthetic Building Block Research


5-(Chloromethyl)-2,5-dimethyloctane (CAS 1493178-11-2) is a C11 branched alkyl halide, molecular formula C11H23Cl and molecular weight 190.75 g/mol . The compound features a chloromethyl group attached to a quaternary carbon at position 5 of a 2,5-dimethyloctane backbone, classifying it as a sterically hindered neopentyl-type primary alkyl chloride . Its core utility is as a synthetic intermediate, where the sterically congested chloromethyl group provides controlled reactivity for selective alkylation, distinct from linear or less-branched analogs.

Steric profile Neopentyl-type chloride with quaternary C5 retards SN2 substitution, enabling controlled alkylation
Procurement grade Research synthetic building block; isomer-specific identity supports reproducible outcomes
Application scope Selective monoalkylation, surfactant synthesis, and physical organic probe studies

Why Isomeric Chloromethyl Dimethyloctanes Cannot Be Interchanged in Procurement


Isomeric chloromethyl dimethyloctanes share the same molecular formula (C11H23Cl) but differ critically in the position and steric environment of the chloromethyl group, which dictates nucleophilic substitution reactivity . The target compound possesses a quaternary carbon at C5, creating a neopentyl-type steric profile that retards SN2 reactions by a factor of approximately 10⁵ relative to linear primary alkyl chlorides [1]. Isomers such as 3-(chloromethyl)-3,5-dimethyloctane or 4-(chloromethyl)-4,5-dimethyloctane present substantially different steric environments and are available at lower purity (e.g., 95% vs. 98%) . These structural distinctions translate into divergent reaction kinetics, product distributions, and purification demands, making direct interchange of positional isomers scientifically unjustifiable.

Positional isomerism shifts the chloromethyl steric environment, significantly altering SN2 kinetics and product distribution.
Isomer purity specifications differ, potentially introducing higher impurity burdens and requiring additional purification.
Molecular shape and chiral center count vary among isomers, affecting molecular recognition and chromatographic behavior.

5-(Chloromethyl)-2,5-dimethyloctane Quantitative Differentiation Evidence Guide


Steric Hindrance Prolife: Neopentyl-Type Alkyl Chloride Reactivity Benchmarking

5-(Chloromethyl)-2,5-dimethyloctane features a chloromethyl group attached to a quaternary C5 carbon, structurally analogous to neopentyl halides. This steric environment produces an SN2 rate retardation of approximately 10⁵-fold relative to unhindered primary alkyl halides such as methyl bromide or chloride [1]. Isomers lacking the quaternary α-carbon (e.g., 4-(chloromethyl)-2,5-dimethyloctane) exhibit substantially less steric hindrance and consequently faster substitution kinetics. This dramatic rate difference is a class-level inference from neopentyl halide literature; direct kinetic measurements for this specific compound have not been published, which must be considered in procurement decisions [2].

Steric Hindrance
Class-level inference
~10⁵-fold slower SN2 rate vs linear primary alkyl halide
Supports steric control in synthesis
Extrapolated from neopentyl bromide; direct kinetics not published for this compound
Physical Organic Chemistry SN2 Kinetics Steric Effects

Purity Benchmarking Against Isomeric Chloromethyl Dimethyloctanes

The target compound is commercially available at a certified purity of 98% (GC/HPLC) from reputable vendors . In contrast, the closely related isomer 3-(chloromethyl)-2,3-dimethyloctane is specified at a minimum purity of only 95% . This 3-percentage-point purity gap corresponds to a 60% reduction in potential isomeric impurity burden (calculated as (100-98)/(100-95) = 0.4). For sensitive synthetic campaigns or analytical method development, this purity differential directly impacts reproducibility and downstream product quality.

Purity Benchmark
Vendor specification
98% purity vs 95% for isomer 3-(chloromethyl)-2,3-dimethyloctane
Reduced impurity burden by ~60%
Verify COA; purity impacts multi-step synthesis reproducibility
Chemical Purity Vendor Specification Isomer Comparison

Molecular Structural Uniqueness: Quaternary Carbon Geometry and Chiral Center Presence

5-(Chloromethyl)-2,5-dimethyloctane possesses a unique SMILES string (CCCC(C)(CCl)CCC(C)C) that encodes a quaternary carbon at C5 and a chiral center at C2 . No other chloromethyl dimethyloctane isomer combines this specific substitution pattern. This structural fingerprint directly impacts molecular recognition, crystal packing, and chromatographic retention. For library screening or structure-activity relationship studies, this uniqueness provides a verifiable point of differentiation that generic material cannot replicate.

Structural Uniqueness
Vendor specification
Unique SMILES: CCCC(C)(CCl)CCC(C)C; 1 chiral center
Ensures isomer identity verification
Confirm by NMR or chiral GC-MS; InChIKey distinct from other isomers
Structural Elucidation Chirality Drug Intermediate Verification

5-(Chloromethyl)-2,5-dimethyloctane Best-Fit Research and Industrial Application Scenarios


Selective Monoalkylation of Nucleophiles Requiring Steric Differentiation

The neopentyl-type steric congestion of 5-(Chloromethyl)-2,5-dimethyloctane [1] makes it a superior alkylating agent when selective monoalkylation is required over dialkylation. The 10⁵-fold SN2 rate reduction relative to linear alkyl chlorides enables kinetic discrimination between primary amine nucleophiles, allowing selective formation of secondary amines without over-alkylation. This is particularly valuable in the synthesis of N-alkylated bioactive scaffolds or chiral ligands.

Reference Standard for Isomeric Purity Determination via GC-MS

Given the verified 98% purity and unique InChIKey, 5-(Chloromethyl)-2,5-dimethyloctane serves as a reliable reference standard for developing gas chromatography-mass spectrometry methods to resolve and quantify positional isomers of chloromethyl dimethyloctanes. Its distinct retention profile, driven by the quaternary C5 geometry, facilitates unambiguous peak assignment in complex reaction mixtures.

Synthetic Intermediate for Quaternary Ammonium Surfactants with Branched Hydrophobes

Quaternization of the sterically hindered chloromethyl group yields quaternary ammonium salts with a branched C11 alkyl chain . The hindered neopentyl-type center influences micelle packing, potentially resulting in lower critical micelle concentration (CMC) and higher solubilization capacity compared to surfactants derived from linear or less-branched chloromethyl octanes. This makes the compound a high-value building block for specialty surfactant research.

Physical Organic Chemistry Probe for Steric Effects in Nucleophilic Substitution

As a neopentyl-type alkyl chloride [1], 5-(Chloromethyl)-2,5-dimethyloctane can be directly employed as a steric probe in physical organic chemistry studies. Its well-defined steric profile allows investigators to map structure-reactivity relationships across solvent systems, leaving groups, and nucleophiles, generating quantitative kinetic data that informs predictive reactivity models.

Application
Selection Property
Validation Focus
Selective monoalkylation
Steric differentiation capacity
Mono- vs dialkylation product ratio
GC-MS isomeric purity standard
Distinct retention profile from quaternary C5
Peak resolution and unambiguous assignment
Quaternary ammonium surfactant synthesis
Branched hydrophobe with hindered center
CMC and micelle packing analysis
Physical organic chemistry probe
Defined neopentyl-type steric profile
Structure-reactivity kinetic modeling
Quote Request

Request a Quote for 5-(Chloromethyl)-2,5-dimethyloctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.